
methyl2-(3-carbamothioylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl2-(3-carbamothioylphenyl)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by the presence of a carbamothioyl group attached to a phenyl ring, which is further connected to a methyl acetate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-(3-carbamothioylphenyl)acetate can be achieved through various methods. One common approach involves the esterification of 3-carbamothioylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted esterification. This method is more efficient and effective compared to conventional methods. Parameters such as microwave power, concentration of catalyst, and the ratio of methanol to acetic acid are optimized to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
methyl2-(3-carbamothioylphenyl)acetate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) for halogenation.
Major Products
Hydrolysis: 3-carbamothioylbenzoic acid and methanol.
Reduction: 3-carbamothioylbenzyl alcohol.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
methyl2-(3-carbamothioylphenyl)acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl2-(3-carbamothioylphenyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with specific enzymes or receptors in biological systems. The carbamothioyl group may also play a role in modulating the compound’s activity by forming hydrogen bonds or other interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetate: A simple ester with similar ester functionality but lacks the carbamothioyl group.
Ethyl acetate: Another ester with similar properties but different alkyl group.
Methyl 3-carbamothioylbenzoate: Similar structure but with a different ester moiety.
Uniqueness
methyl2-(3-carbamothioylphenyl)acetate is unique due to the presence of both the ester and carbamothioyl groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl 2-(3-carbamothioylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-13-9(12)6-7-3-2-4-8(5-7)10(11)14/h2-5H,6H2,1H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHZWHNBDYKIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-dichloro-N-[4-(2-phenylethynyl)phenyl]benzamide](/img/structure/B2841174.png)
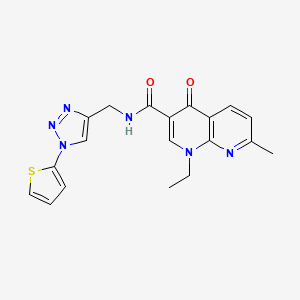
![N-[1-(3-Cyanophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2841178.png)
![13-fluoro-5-[3-(2-methoxyphenyl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2841179.png)
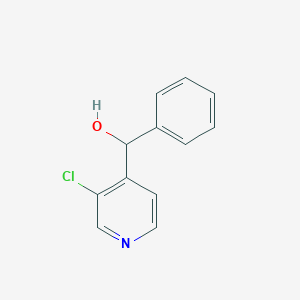
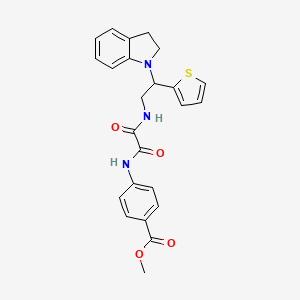
![2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-phenylacetamide](/img/structure/B2841183.png)
![(Z)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2841187.png)
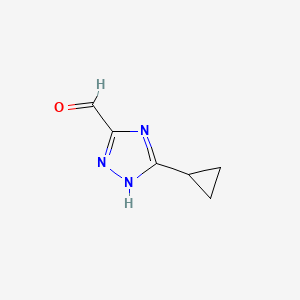
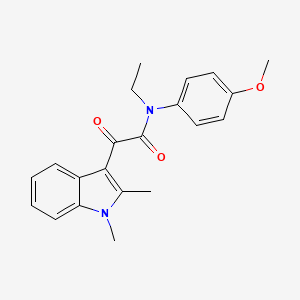
![Ethyl 3-(2-chloropyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2841194.png)
![Ethyl 5-(4-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2841195.png)
![N-(4-methoxyphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2841196.png)
![4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B2841197.png)
